molecular formula C6H3BrN2S B3030041 Thiazolo[5,4-b]pyridine, 5-bromo- CAS No. 857969-66-5

Thiazolo[5,4-b]pyridine, 5-bromo-

Cat. No.: B3030041
CAS No.: 857969-66-5
M. Wt: 215.07
InChI Key: AFGZXGZVCNYHHJ-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine, 5-bromo- is a useful research compound. Its molecular formula is C6H3BrN2S and its molecular weight is 215.07. The purity is usually 95%.
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Scientific Research Applications

Optical Sensors and Biological Applications

Compounds containing Thiazolo[5,4-b]pyridine, 5-bromo- and related derivatives have been extensively utilized in the development of optical sensors due to their unique electronic properties and ability to interact with various biological targets. These compounds, often featuring heteroatoms and derivatives like pyrimidine, have shown potential in sensing applications and exhibit a range of biological activities. The versatility of these compounds is attributed to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes in various environmental and biological contexts (Jindal & Kaur, 2021).

Synthetic Methods and Pharmacological Properties

Research on Thiazolo[5,4-b]pyridine derivatives, including 5-bromo- variants, has provided insights into their synthesis and broad pharmacological applications. These compounds have been studied for their potential in creating new physiologically active substances, with a focus on diverse biological effects such as analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities. The versatility of Thiazolo[5,4-b]pyridine scaffolds is also highlighted by their potential in treating hyperproliferative disorders, diabetes, bacterial infections, tuberculosis, sexual dysfunctions, and even cancer (Chaban, 2015).

Kinase Inhibition and Medicinal Chemistry

Thiazolo[5,4-b]pyridine derivatives have been identified as key scaffolds in the design of kinase inhibitors, crucial for therapeutic applications targeting various diseases. The structural similarity to purines makes them ideal candidates for adenosine antagonists and other related biological roles. Their application in kinase inhibition demonstrates the potential of these compounds in developing treatments for diseases associated with kinase activity (Wenglowsky, 2013).

Optoelectronic Materials

The incorporation of Thiazolo[5,4-b]pyridine units into optoelectronic materials has been explored due to their promising electronic properties. These compounds contribute to the development of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing their importance beyond medicinal applications (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Thiazolo[5,4-b]pyridine, 5-bromo- is a compound that has been found to interact with several targets. It has been reported to act as an inhibitor of acyl-ACP thioesterase , a potent PI3K inhibitor , and a c-KIT inhibitor . These targets play crucial roles in various biological processes, including lipid metabolism, cell growth and proliferation, and signal transduction.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a c-KIT inhibitor, it binds to the c-KIT protein, a type of tyrosine kinase, and prevents it from phosphorylating other proteins, which is a key step in signal transduction . This inhibition can lead to changes in cellular processes, such as cell growth and proliferation.

Biochemical Pathways

The inhibition of these targets by Thiazolo[5,4-b]pyridine, 5-bromo- can affect several biochemical pathways. For example, the inhibition of acyl-ACP thioesterase can disrupt lipid metabolism, while the inhibition of PI3K can affect the PI3K/Akt signaling pathway, which is involved in cell survival and growth . The inhibition of c-KIT can affect the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival .

Result of Action

The molecular and cellular effects of Thiazolo[5,4-b]pyridine, 5-bromo-'s action depend on the specific target and pathway it affects. For instance, its inhibition of c-KIT can lead to decreased cell proliferation and increased apoptosis in cells that rely on c-KIT signaling for survival . Similarly, its inhibition of PI3K can lead to decreased cell growth and proliferation .

Safety and Hazards

The safety data sheet for Thiazolo[5,4-b]pyridine suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

5-bromo-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGZXGZVCNYHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306646
Record name 5-Bromothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857969-66-5
Record name 5-Bromothiazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857969-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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